molecular formula C7H5BrF3N B13461935 3-Bromo-5-(1,1,2-trifluoroethyl)pyridine

3-Bromo-5-(1,1,2-trifluoroethyl)pyridine

Cat. No.: B13461935
M. Wt: 240.02 g/mol
InChI Key: KOVGYFURXMNQAL-UHFFFAOYSA-N
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Description

3-Bromo-5-(1,1,2-trifluoroethyl)pyridine is a chemical compound with the molecular formula C7H5BrF3N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and trifluoroethyl groups in its structure makes it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(1,1,2-trifluoroethyl)pyridine can be achieved through several methods. One common approach involves the bromination of 5-(1,1,2-trifluoroethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Another method involves the use of iodobromopyridine as a starting material. The iodide displacement with in situ generated (trifluoromethyl)copper can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(1,1,2-trifluoroethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Organic solvents like dichloromethane, chloroform, and toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl compounds, while substitution reactions with amines can produce aminopyridine derivatives.

Scientific Research Applications

3-Bromo-5-(1,1,2-trifluoroethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(1,1,2-trifluoroethyl)pyridine depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product . The molecular targets and pathways involved vary based on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(1,1,2-trifluoroethyl)pyridine is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable intermediate in the synthesis of various complex molecules and enhances its applicability in different fields.

Properties

Molecular Formula

C7H5BrF3N

Molecular Weight

240.02 g/mol

IUPAC Name

3-bromo-5-(1,1,2-trifluoroethyl)pyridine

InChI

InChI=1S/C7H5BrF3N/c8-6-1-5(2-12-3-6)7(10,11)4-9/h1-3H,4H2

InChI Key

KOVGYFURXMNQAL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)C(CF)(F)F

Origin of Product

United States

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